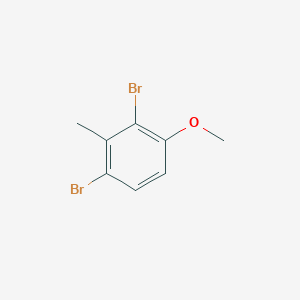

1,3-Dibromo-4-methoxy-2-methylbenzene

Description

Overview of Brominated Aromatic Compounds in Synthetic Chemistry

Brominated aromatic compounds, or aryl bromides, are highly versatile building blocks in modern synthetic chemistry. nih.gov Their utility stems from their role as precursors in a wide array of chemical transformations. They are frequently used as substrates in transition metal-catalyzed cross-coupling reactions, such as those involving palladium, nickel, and copper, to form new carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds. nih.gov

Furthermore, aryl bromides are classical precursors for generating highly reactive organometallic reagents, including organolithium and Grignard reagents. nih.govresearchgate.net These reagents are fundamental in forming new carbon-carbon bonds. Aryl bromides also play a role in the generation of benzyne (B1209423) intermediates and participate in nucleophilic aromatic substitution reactions. nih.govresearchgate.net The strategic incorporation of bromine atoms into aromatic and heterocyclic frameworks is a pivotal tactic in both medicinal and synthetic chemistry, enabling the rapid diversification of molecular structures. researchgate.net This versatility makes aryl bromides indispensable in the synthesis of a wide range of commercially important products, including pharmaceuticals, agrochemicals, pigments, and advanced materials. nih.govresearchgate.net

Significance of Methoxy- and Methyl-Substituted Benzene (B151609) Scaffolds

The presence of methoxy (B1213986) (–OCH₃) and methyl (–CH₃) groups on a benzene ring significantly influences its reactivity in organic reactions. The methoxy group is recognized as a strong activating group in electrophilic aromatic substitution. wikipedia.org It donates electron density to the aromatic ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene. wikipedia.org This activating nature also directs incoming electrophiles primarily to the ortho and para positions relative to the methoxy group. wikipedia.org Methoxy-substituted benzenes, like anisole (B1667542), are common precursors in the synthesis of various organic compounds, including those used in the pharmaceutical and agrochemical industries. psiberg.com

Similarly, the methyl group is an activating group, directing electrophilic substitution to the ortho and para positions. docbrown.info While less activating than a methoxy group, its presence still enhances the reactivity of the benzene ring compared to benzene itself. docbrown.info The synthesis of methylbenzene (toluene) from benzene is a classic example of a Friedel-Crafts alkylation reaction. khanacademy.orgquora.com When both methoxy and methyl groups are present on a benzene ring, their combined electronic and steric effects provide precise control over the regioselectivity of subsequent chemical transformations. acs.orgacs.org This control is a cornerstone of strategy in the synthesis of complex polysubstituted aromatic compounds. libretexts.org

Research Landscape for 1,3-Dibromo-4-methoxy-2-methylbenzene and Related Structures

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the research landscape for structurally related compounds provides significant insight. Polysubstituted brominated anisole and toluene (B28343) derivatives are common motifs in synthetic chemistry.

For instance, the related compound 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene is utilized as an intermediate in the preparation of pharmaceutical compounds. Its synthesis typically begins with a precursor that already contains the desired methoxy and methyl groups, such as 2-methyl-4-methoxybenzene, to ensure correct positioning of the substituents. Another related structure, 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene , serves as a key precursor in the synthesis of the natural product Drimiopsin A. nih.gov

The synthesis of these complex substituted benzenes requires careful strategic planning. libretexts.org The order of reactions is critical to ensure the correct placement of each functional group, based on their activating/deactivating and directing effects. libretexts.orgyoutube.com For example, the synthesis of 1-bromo-4-methoxy-2-methylbenzene has been achieved starting from 4-methoxy-2-methylbenzoic acid, demonstrating a potential synthetic pathway for related structures. rsc.org

Below is a table of computed properties for the related compound 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene, illustrating the type of data available for such structures.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₇Br₂NO₃ | PubChem nih.gov |

| Molecular Weight | 324.95 g/mol | PubChem nih.gov |

| IUPAC Name | 1,3-dibromo-4-methoxy-2-methyl-5-nitrobenzene | PubChem nih.gov |

| CAS Number | 61827-59-6 | PubChem nih.gov |

Historical Context of Aromatic Bromination Methodologies

The primary method for preparing aryl bromides has historically been electrophilic aromatic bromination. nih.gov This reaction involves the substitution of a hydrogen atom on the aromatic ring with a bromine atom. wikipedia.org For many aromatic compounds, including benzene, this transformation is not spontaneous and requires the use of a catalyst to increase the electrophilicity of the bromine molecule. libretexts.org Lewis acids such as iron(III) bromide (FeBr₃) or aluminum(III) bromide (AlBr₃) have been traditionally used for this purpose. wikipedia.orgyoutube.com The catalyst interacts with molecular bromine (Br₂) to form a highly electrophilic complex that can be attacked by the electron-rich benzene ring. libretexts.orgyoutube.com

A key feature of this reaction is the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. nih.gov The formation of this intermediate temporarily disrupts the stable aromatic system of the benzene ring, a process that has a significant activation energy. libretexts.org

Over the years, significant research has been dedicated to developing more efficient and selective bromination methods. nih.gov Early advancements included the use of reagents like N-bromosuccinimide (NBS) often in combination with silica (B1680970) gel, or the use of zeolites to achieve high para-selectivity for certain substrates. nih.gov More recent innovations have focused on developing protocols that operate under milder conditions. These include methods utilizing ammonium (B1175870) bromide as the bromine source with an oxidant like Oxone, or the use of elemental sulfur as a mediator for halogenations. organic-chemistry.org The continuous evolution of these methodologies has been crucial for advancing the synthesis of complex organic molecules. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-4-methoxy-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LULWSBLEBVLOSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Br)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Dibromo 4 Methoxy 2 Methylbenzene

Direct Electrophilic Aromatic Bromination Approaches

The most direct route to 1,3-Dibromo-4-methoxy-2-methylbenzene involves the electrophilic aromatic substitution of 4-methoxy-2-methyltoluene (also known as 2-methylanisole). In this precursor, the methoxy (B1213986) group acts as a powerful activating ortho-, para-director, while the methyl group is a less potent activating ortho-, para-director. The cumulative effect of these groups strongly activates the aromatic ring for electrophilic attack, particularly at the positions that are ortho or para to the methoxy group. The synthesis of the target compound requires the substitution of two bromine atoms onto the benzene (B151609) ring at the C1 and C3 positions.

Utilization of N-Bromosuccinimide (NBS) and Related Reagents

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of activated aromatic compounds. wikipedia.orgorganic-chemistry.org A critical factor in using NBS for the synthesis of this compound from 2-methylanisole (B146520) is the choice of solvent, which can dictate the outcome between nuclear bromination and side-chain (benzylic) bromination.

Research has shown that polar aprotic solvents, such as acetonitrile (B52724) (CH₃CN), significantly favor the desired ionic pathway for nuclear bromination, leading exclusively to ring-substituted products. mdma.ch In contrast, non-polar solvents like carbon tetrachloride (CCl₄) tend to promote radical mechanisms, resulting in the bromination of the methyl group. mdma.ch Therefore, the reaction of 2-methylanisole with at least two equivalents of NBS in acetonitrile provides a mild and controlled method for synthesizing polysubstituted bromo-derivatives like the target compound. mdma.ch The high regioselectivity is driven by the activating methoxy group, directing the bromine electrophiles to the open ortho and para positions. wikipedia.orgmdma.ch

Table 1: Comparison of Solvents in NBS Bromination of Methylanisoles

| Substrate | Reagent/Solvent | Predominant Product Type | Reference |

| Methylanisoles | NBS / CCl₄ (non-polar) | Side-Chain (Benzylic) Bromination | mdma.ch |

| Methylanisoles | NBS / CH₃CN (polar aprotic) | Nuclear (Ring) Bromination | mdma.ch |

Acid-Catalyzed Bromination Protocols

Traditional electrophilic aromatic bromination often employs elemental bromine (Br₂) in the presence of an acid catalyst. The catalyst, typically a Lewis acid like iron(III) bromide (FeBr₃), polarizes the Br-Br bond, creating a more potent electrophile (Br⁺) that can overcome the aromatic stability of the benzene ring. youtube.com

However, for highly activated substrates like 2-methylanisole, the strong electron-donating nature of the methoxy group enhances the ring's nucleophilicity to such an extent that a strong Lewis acid may not be required. pearson.comquora.com The reaction can often proceed efficiently with Br₂ in a solvent like glacial acetic acid, which can act as a mild catalyst. quora.com Due to the high activation of the ring, controlling the reaction to prevent over-bromination is a key consideration, and using excess bromine will likely lead to the formation of tribrominated products. pearson.com Additionally, systems using NBS in conjunction with a strong acid like tetrafluoroboric acid (HBF₄) or a mineral acid like HCl in acetone (B3395972) have been shown to be effective for the rapid and high-yield nuclear bromination of activated aromatic rings. researchgate.net

Catalytic Systems in Bromination Reactions

Modern synthetic chemistry has introduced a variety of advanced catalytic systems that offer improved selectivity and milder reaction conditions. These methods provide alternatives to traditional Br₂/FeBr₃ protocols.

One innovative approach involves chalcogen bond catalysis, where telluronium cations have been shown to effectively catalyze the bromination of anisole (B1667542) using NBS. researchgate.net Other reported catalytic systems applicable to activated arenes include:

Eco-friendly Bromide-Bromate mixtures : These aqueous-based systems can serve as an alternative to liquid bromine for the bromination of various aromatic compounds, including anisole. chemindigest.com

Electrochemical Methods : Two-phase electrolysis using sodium bromide as the bromine source can achieve nuclear bromination of substrates like 4-methoxytoluene. researchgate.net

Table 2: Selected Catalytic Systems for Aromatic Bromination

| Catalyst System | Bromine Source | Substrate Example | Reference |

| Telluronium Cations | NBS | Anisole | researchgate.net |

| NaBr / NaBrO₃ | In situ generated Br₂ | Anisole, Acetanilide | chemindigest.com |

| Electrochemical | NaBr | 4-Methoxytoluene | researchgate.net |

Synthesis via Precursor Functionalization

An alternative strategy to direct dibromination is the functionalization of precursors that already contain some of the desired substituents. This multi-step approach can offer superior control over the regiochemistry of the final product.

Bromination of Methoxy-methylbenzoic Acid Derivatives

A highly regiocontrolled route can be achieved through the bromodecarboxylation of a substituted benzoic acid. This pathway would begin with 4-methoxy-2-methylbenzoic acid. sigmaaldrich.commedchemexpress.com The synthesis would proceed in two key steps:

Electrophilic Bromination : The initial bromination of 4-methoxy-2-methylbenzoic acid would be directed by the powerful ortho-, para-directing methoxy group to one of its ortho positions, C3 or C5. This would yield an intermediate such as 3-bromo-4-methoxy-2-methylbenzoic acid.

Bromodecarboxylation : The resulting bromo-benzoic acid intermediate can then undergo a Hunsdiecker-type reaction. Studies have demonstrated that reagents like tetrabutylammonium (B224687) tribromide (Bu₄NBr₃) are effective for the bromodecarboxylation of substituted methoxybenzoic acids, replacing the carboxylic acid group with a bromine atom. rsc.org This step would install the second bromine at the C1 position, yielding the final this compound.

This method, by functionalizing the C1 position last via decarboxylation, avoids potential isomeric mixtures that can arise from direct dibromination.

Synthetic Pathways from Substituted Anisoles

Another logical precursor-based approach is to start with a mono-brominated anisole derivative. The success of this method hinges on the directing effects of the substituents in the second bromination step.

A highly viable pathway begins with 4-bromo-2-methylanisole . sigmaaldrich.comnih.gov In this molecule, the second bromination is directed by three groups:

The powerful activating methoxy group (at C4) directs ortho to itself (to C3 and C5).

The weaker activating methyl group (at C2) directs ortho (to C1 and C3) and para (to C6, which is equivalent to C2).

The deactivating bromine atom (at C4) also directs ortho to itself (C3 and C5).

The directing effects converge, with the strongly activating methoxy group being the dominant influence. This overwhelmingly favors the introduction of the second bromine atom at the C3 position, leading cleanly to the desired This compound .

Multi-step Synthesis Involving Ortho-Metalation Strategies

The synthesis of this compound, a polysubstituted aromatic compound, necessitates a carefully designed multi-step pathway to ensure the correct placement of substituents. A highly effective and regioselective approach involves a combination of electrophilic aromatic substitution followed by a directed ortho-metalation (DoM) strategy. wikipedia.orgchemeurope.com The methoxy group is a well-established directed metalation group (DMG), capable of directing deprotonation to its ortho position. organic-chemistry.org

A plausible synthetic route begins with a commercially available precursor, such as 2-methylanisole.

Step 1: Initial Electrophilic Bromination

The starting material, 2-methylanisole, undergoes electrophilic aromatic bromination. The substituents on the ring, a methoxy group (-OCH3) and a methyl group (-CH3), are both ortho, para-directing activators. However, the methoxy group is a significantly stronger activating group. Its directing effect will dominate, leading to preferential bromination at the position para to it (C4), which is also ortho to the methyl group. This reaction typically employs a brominating agent like N-bromosuccinimide (NBS) or bromine (Br2) with a Lewis acid catalyst. This step yields 4-bromo-2-methylanisole, also known as 1-bromo-4-methoxy-2-methylbenzene, as the primary product. sigmaaldrich.com

Step 2: Directed Ortho-Metalation and Second Bromination

The key to installing the second bromine atom at the C3 position is the Directed ortho-Metalation (DoM) strategy. wikipedia.org The intermediate, 1-bromo-4-methoxy-2-methylbenzene, is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). nih.gov The methoxy group acts as the DMG, coordinating with the lithium and directing the deprotonation to an adjacent (ortho) carbon. Of the two ortho positions (C3 and C5), the C3 position is favored for lithiation.

This regioselectivity creates a transient aryllithium intermediate. This intermediate is then quenched with a suitable electrophilic bromine source, such as 1,2-dibromoethane (B42909) or hexabromoethane, to introduce the second bromine atom at the C3 position, affording the final product, this compound. This DoM approach provides exceptional control over the regiochemistry, which is difficult to achieve using classical electrophilic substitution methods alone. chemeurope.com

Optimization of Reaction Conditions and Yields

The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful optimization of reaction parameters.

Solvent Effects in Bromination Reactions

The choice of solvent is critical in both the initial electrophilic bromination and the subsequent ortho-metalation/bromination steps. Solvent polarity can influence the reactivity of the electrophile and the stability of reaction intermediates. quora.com

For the initial electrophilic bromination of 2-methylanisole, non-polar solvents are often employed to moderate the reaction. In the ortho-metalation step, a polar aprotic solvent is essential. Ethereal solvents like THF or diethyl ether are required to solvate the organolithium reagent and facilitate the metalation process. wikipedia.org

Table 1: Illustrative Solvent Effects on Electrophilic Bromination Yield

This data is representative of typical solvent effects in aromatic bromination and is not from a specific study on this compound.

| Solvent | Relative Polarity | Typical Yield (%) | Notes |

|---|---|---|---|

| Dichloromethane (B109758) (CH2Cl2) | 3.1 | 85-95% | Common solvent for electrophilic bromination, good solubility for many substrates. |

| Acetic Acid | 6.2 | 70-85% | Can participate in the reaction and may lead to side products. The presence of acid can stabilize the arenium ion intermediate. quora.com |

| Acetonitrile | 5.8 | 65-80% | A polar aprotic solvent that can be used, but may require different catalytic systems. |

| Carbon Tetrachloride (CCl4) | 1.6 | 80-90% | A non-polar solvent that can reduce side reactions, though its use is declining due to toxicity. nih.gov |

Temperature and Reaction Time Optimization

Temperature and reaction duration are pivotal for maximizing the yield of the desired product while minimizing the formation of impurities, such as over-brominated or isomeric byproducts.

In the initial bromination, the reaction is often conducted at or below room temperature to control the exothermic reaction and enhance regioselectivity. For the directed ortho-metalation step, precise temperature control is crucial. These reactions are typically run at very low temperatures, such as -78 °C (the sublimation point of dry ice), to ensure the stability of the highly reactive aryllithium intermediate and prevent unwanted side reactions or decomposition. nih.gov The reaction time must be sufficient for complete conversion, which is often monitored by techniques like Thin Layer Chromatography (TLC). For instance, studies on analogous compounds show that reflux durations of 12–18 hours can be necessary for certain brominations.

Table 2: Representative Temperature and Time Optimization

This data is hypothetical, illustrating typical optimization parameters for a directed ortho-metalation and quench sequence.

| Temperature (°C) | Reaction Time (hours) | Yield of Desired Product (%) | Key Observations |

|---|---|---|---|

| 0 | 1 | <10% | Incomplete lithiation, recovery of starting material. |

| -40 | 2 | ~40% | Significant side product formation due to intermediate instability. |

| -78 | 2 | >90% | Optimal for aryllithium formation and stability, leading to high yield of the target product. nih.gov |

| -78 | 0.5 | ~60% | Incomplete reaction, starting material remains. |

Regioselectivity Control in Aromatic Bromination

Achieving the desired 1,3-dibromo substitution pattern on the 4-methoxy-2-methylbenzene scaffold is a significant challenge that highlights the importance of regioselectivity.

In the first bromination of 2-methylanisole, the powerful para-directing effect of the methoxy group is the primary controlling factor, directing the bromine to the C4 position. msu.edu

For the second bromination, traditional electrophilic substitution on 1-bromo-4-methoxy-2-methylbenzene would be unselective. The existing substituents would direct an incoming electrophile to multiple positions, leading to a mixture of isomers. The directed ortho-metalation (DoM) strategy elegantly solves this problem. wikipedia.orgchemeurope.com By using the methoxy group as a "directing group," the deprotonation and subsequent electrophilic quench are forced to occur at the specific ortho position (C3), providing a single, desired constitutional isomer. This level of control is a hallmark of modern synthetic organic chemistry. organic-chemistry.org

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact. digitellinc.com Key areas for improvement include the choice of reagents and the use of catalytic methods.

One major green alternative is the replacement of hazardous elemental bromine. Bromination can be achieved using a combination of sodium bromide (NaBr) and sodium perborate, or a bromide/bromate couple (NaBr/NaBrO3) in an aqueous acidic medium. digitellinc.comrsc.org These systems generate bromine in situ, avoiding the handling and transport of liquid bromine. rsc.org

Another approach is the use of heterogeneous catalysts that can be easily recovered and recycled. For example, an Fe2O3/zeolite catalyst system has been shown to be effective for the bromination of non-activated aromatic compounds and can be recycled. rsc.org The use of catalytic N-bromosuccinimide (NBS) with additives like mandelic acid in aqueous conditions represents another greener, highly regioselective method. acs.orgorganic-chemistry.org

Furthermore, minimizing the use of hazardous organic solvents by exploring aqueous reaction conditions or using recyclable solvents aligns with green chemistry goals. acs.orgresearchgate.net The development of iron-catalyzed transfer hydrogenation methods also points towards the use of cheaper, more environmentally benign catalysts for reduction steps that might be involved in the synthesis of precursors. wordpress.com

Mechanistic Investigations of Bromination Reactions Relevant to 1,3 Dibromo 4 Methoxy 2 Methylbenzene

Electrophilic Aromatic Substitution Mechanisms in Polyhalogenated Systems

Electrophilic aromatic substitution (EAS) is the primary mechanism for introducing halogen atoms to an aromatic ring. masterorganicchemistry.com The reaction proceeds via the attack of an electrophile on the electron-rich benzene (B151609) ring. masterorganicchemistry.com The rate and position of this attack are heavily influenced by the substituents on the ring. libretexts.org

Substituents are broadly classified as either activating or deactivating. libretexts.org

Activating Groups: These groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. They typically direct incoming electrophiles to the ortho and para positions. The methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups are both activating, ortho, para-directors. libretexts.org The methoxy group is a particularly powerful activator due to the resonance effect of its oxygen lone pairs. nih.gov

Deactivating Groups: These groups withdraw electron density from the ring, making it less reactive than benzene. Most deactivators are meta-directors. libretexts.org Halogens, like bromine (-Br), are an exception; they are deactivating due to their inductive electron withdrawal but are ortho, para-directing because their lone pairs can stabilize the reaction intermediate through resonance. libretexts.org

In a poly-substituted system like a methoxy-methylbenzene, the directing effects of the existing groups combine to determine the position of further substitution. The more powerful activating group generally controls the position of electrophilic attack. youtube.com For the precursor 4-methoxy-2-methylbenzene (also known as 2-methyl-p-cresol methyl ether), both the methoxy and methyl groups direct incoming electrophiles to their respective ortho and para positions. The first bromination typically occurs at a position activated by both groups. Subsequent brominations are then directed by the combined influence of the methyl, methoxy, and the newly added bromine atoms. The formation of a specific isomer like 1,3-Dibromo-4-methoxy-2-methylbenzene depends on controlling the reaction conditions to favor substitution at the desired positions over other possibilities. youtube.comtandfonline.com

| Feature | Electrophilic Aromatic Substitution (EAS) |

| Reactant | Aromatic Ring (e.g., 4-methoxy-2-methylbenzene) |

| Reagent | Electrophile (e.g., Br⁺) |

| Key Intermediate | Arenium Ion (Sigma Complex) nih.gov |

| Typical Catalyst | Lewis Acid (e.g., FeBr₃, AlCl₃) wikipedia.org |

| Governing Factors | Electronic and steric effects of ring substituents youtube.com |

Role of Protonation and Bromonium Ion Formation

The mechanism of electrophilic aromatic bromination involves several key steps. Because molecular bromine (Br₂) is not electrophilic enough to react directly with a stable aromatic ring, a Lewis acid catalyst is typically required to generate a more potent electrophile. wikipedia.orgchemistrystudent.com

The accepted mechanism proceeds as follows:

Formation of the Electrophile: The Lewis acid (e.g., FeBr₃) reacts with Br₂ to form a highly electrophilic complex, which effectively acts as a source of the bromine cation (Br⁺). libretexts.org

Nucleophilic Attack and Formation of the Arenium Ion: The π-electron system of the aromatic ring attacks the electrophilic bromine. masterorganicchemistry.com This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. nih.govlibretexts.org This is typically the slow, rate-determining step of the reaction. masterorganicchemistry.comnih.gov

Deprotonation and Restoration of Aromaticity: A weak base, such as the FeBr₄⁻ formed in the first step, removes a proton from the carbon atom that was attacked by the bromine. libretexts.orgkhanacademy.org The electrons from the C-H bond move back into the ring, restoring its stable aromatic system and yielding the brominated product. masterorganicchemistry.comlibretexts.org

The arenium ion is a critical intermediate whose stability dictates the regiochemical outcome of the reaction. For activating groups like methoxy and methyl, the positive charge of the arenium ion can be delocalized onto the substituent through resonance, which preferentially stabilizes intermediates formed from ortho and para attack. nih.gov

The term bromonium ion can refer to the cyclic intermediate in alkene halogenation, but in the context of aromatic substitution, it generally refers to the highly reactive electrophilic bromine species (Br⁺) that attacks the ring. fiveable.me Some theoretical studies also propose reaction pathways that proceed through an addition-elimination process without the formation of a stable, charged Wheland intermediate, though the general two-step mechanism is widely accepted for explaining regioselectivity. vub.bersc.orgugent.be

Radical Pathways in Bromination

An alternative to electrophilic substitution is free-radical bromination. This mechanism does not involve electrophiles or carbocation intermediates but instead proceeds via highly reactive species with unpaired electrons called radicals. pearson.com This pathway is typically favored under different conditions, such as the presence of UV light or a radical initiator like azobisisobutyronitrile (AIBN), often using N-bromosuccinimide (NBS) as the bromine source. masterorganicchemistry.com

The free-radical chain reaction consists of three main stages: numberanalytics.com

Initiation: The reaction is initiated by the homolytic cleavage of a weak bond to form two radicals. For instance, UV light can split a bromine molecule (Br₂) into two bromine radicals (Br•). pearson.com

Propagation: A bromine radical abstracts a hydrogen atom from the organic substrate to form HBr and a carbon-centered radical. This new radical then reacts with a Br₂ molecule to form the brominated product and another bromine radical, which continues the chain reaction. numberanalytics.com

Termination: The reaction stops when two radicals combine to form a stable, non-radical species.

For alkyl-substituted benzenes like 4-methoxy-2-methylbenzene, radical bromination is highly selective for the benzylic position (the carbon atom of the methyl group attached to the ring). pearson.com This is because the benzylic radical intermediate is significantly stabilized by resonance with the aromatic ring. Therefore, under radical conditions, side-chain bromination is often preferred over ring bromination. tandfonline.com Research has shown that electrochemical methods can also lead to side-chain bromination products. tandfonline.com

| Feature | Electrophilic Bromination | Radical Bromination |

| Reaction Site | Aromatic Ring (C-H bond) | Benzylic Position (Side-chain C-H bond) pearson.com |

| Intermediate | Arenium Ion (Carbocation) nih.gov | Carbon Radical numberanalytics.com |

| Typical Reagents | Br₂ with FeBr₃ wikipedia.org | NBS with UV light or AIBN |

| Mechanism | Attack by π-electrons on electrophile | Hydrogen abstraction by a radical numberanalytics.com |

Computational Mechanistic Studies of Reaction Intermediates and Transition States

Modern computational chemistry, particularly using Density Functional Theory (DFT), provides powerful tools for investigating the intricate details of reaction mechanisms that are difficult to observe experimentally. nih.gov These theoretical studies can model reaction profiles, intermediates, and transition states with a high degree of accuracy.

For electrophilic aromatic bromination, computational studies have been used to:

Analyze Reaction Pathways: DFT calculations can compare the energy profiles of different potential mechanisms, such as a direct substitution versus an addition-elimination pathway. vub.bersc.orgugent.be Studies on anisole (B1667542) (methoxybenzene) suggest that the reaction preferentially occurs through an addition-elimination mechanism without forming a stable charged Wheland intermediate under certain conditions. rsc.orgugent.be

Investigate Regioselectivity: By calculating the energies of the various possible intermediates and transition states (for ortho, meta, and para attack), researchers can predict and explain the observed product distribution. vub.beresearchgate.net For anisole, the ortho/para directing effect of the methoxy group has been attributed to a combination of strong electron delocalization and favorable non-covalent interactions in the transition state. ugent.beresearchgate.net

Characterize Intermediates: The precise geometry and electronic structure of intermediates like the arenium ion can be calculated. These models help in understanding how substituents stabilize or destabilize the intermediate, thus influencing the reaction rate and orientation. nih.gov

These theoretical insights complement experimental findings and provide a deeper, molecular-level understanding of the factors controlling the synthesis of complex molecules like this compound. rsc.org

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 1,3-Dibromo-4-methoxy-2-methylbenzene in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular framework can be assembled.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region would feature two signals for the two non-equivalent aromatic protons. The aliphatic region would contain signals for the methyl and methoxy (B1213986) groups.

The proton on carbon 5 (H-5) and the proton on carbon 6 (H-6) are adjacent and would appear as doublets due to mutual spin-spin coupling. The methoxy (-OCH₃) and methyl (-CH₃) protons would each appear as sharp singlets as they have no adjacent protons to couple with. The expected chemical shifts are influenced by the electronic effects of the substituents; the electron-donating methoxy group and the electron-withdrawing bromine atoms significantly affect the magnetic environment of the nearby protons.

Interactive Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic H-6 | 7.0 - 7.4 | Doublet (d) | ~8-9 | 1H |

| Aromatic H-5 | 6.7 - 7.1 | Doublet (d) | ~8-9 | 1H |

| Methoxy (-OCH₃) | ~3.8 | Singlet (s) | N/A | 3H |

| Methyl (-CH₃) | ~2.4 | Singlet (s) | N/A | 3H |

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight unique carbon atoms. The chemical shifts of the aromatic carbons are spread over a wide range, influenced by the attached substituents. The carbons directly bonded to the bromine atoms (C-1 and C-3) are expected to be shifted to a higher field (lower ppm value) compared to unsubstituted aromatic carbons, a phenomenon known as the "heavy atom effect." Conversely, the carbon attached to the electron-donating methoxy group (C-4) will be shifted downfield. The methyl and methoxy carbons will appear at the high-field end of the spectrum.

Interactive Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4 (C-OCH₃) | 155 - 160 |

| C-2 (C-CH₃) | 135 - 140 |

| C-6 (CH) | 130 - 135 |

| C-5 (CH) | 110 - 115 |

| C-1 (C-Br) | 115 - 120 |

| C-3 (C-Br) | 110 - 115 |

| Methoxy (-OCH₃) | 55 - 60 |

| Methyl (-CH₃) | 20 - 25 |

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed. youtube.comyoutube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. For this compound, a cross-peak would be observed between the signals of the aromatic protons H-5 and H-6, confirming their adjacent positions on the benzene (B151609) ring. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com It would show correlations between the H-5 signal and the C-5 signal, the H-6 signal and the C-6 signal, the methyl proton signal and the methyl carbon signal, and the methoxy proton signal and the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). youtube.com This is crucial for piecing together the full structure. For instance, the methoxy protons would show a correlation to the C-4 carbon, confirming the position of the methoxy group. The methyl protons would show correlations to C-1, C-2, and C-3, while the aromatic proton H-5 would show correlations to C-1, C-3, and C-4, definitively establishing the substitution pattern.

Atropisomerism is a type of stereoisomerism resulting from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of the individual conformers. unibo.it This phenomenon is typically observed in systems with bulky substituents ortho to the bond axis, which create significant steric strain. unibo.it

In the case of this compound, the rotation of the methoxy and methyl groups around their respective single bonds to the benzene ring is generally considered to be rapid on the NMR timescale at room temperature. The steric hindrance provided by the adjacent bromine and methyl groups is not typically sufficient to create a rotational barrier high enough for stable atropisomers to be isolated. Therefore, dynamic NMR studies would likely show only time-averaged signals, and the compound is not expected to exhibit atropisomerism under normal conditions. Significant cooling would be required to potentially observe any restricted rotation.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound and provides valuable information about the functional groups present.

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. Analysis of these bands can confirm the presence of the aromatic ring, methyl and methoxy groups, and carbon-bromine bonds.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and methoxy groups would be observed in the 2850-3000 cm⁻¹ region.

C=C Stretching: The aromatic ring itself has characteristic stretching vibrations that appear in the 1450-1600 cm⁻¹ region.

C-O Stretching: A strong absorption band corresponding to the aryl-alkyl ether (C-O-C) stretching is expected in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

C-Br Stretching: The stretching vibration for the carbon-bromine bond is found in the far-infrared region, typically between 600 and 500 cm⁻¹.

Interactive Table: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium-Weak |

| C-H Stretch | Aliphatic (-CH₃, -OCH₃) | 2850 - 3000 | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |

| C-O Stretch | Aryl-Alkyl Ether | 1200 - 1275 | Strong |

| C-Br Stretch | Bromoalkane | 500 - 600 | Medium-Strong |

Raman Spectroscopy

Detailed experimental Raman spectra for this compound are not widely available in the public domain. However, based on the functionalities present in the molecule, a theoretical Raman spectrum would exhibit characteristic vibrational modes. Key expected peaks would include C-H stretching vibrations of the methyl and methoxy groups, aromatic C-C stretching within the benzene ring, and C-Br stretching vibrations. The substitution pattern on the benzene ring would influence the intensity and position of these peaks, making Raman spectroscopy a potentially powerful tool for isomeric differentiation.

Table 1: Predicted Raman Shift Ranges for Key Functional Groups in this compound

| Functional Group | Predicted Raman Shift (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3000-3100 | Stretching |

| Methyl C-H | 2850-3000 | Stretching |

| Methoxy C-H | 2800-2950 | Stretching |

| Aromatic C=C | 1400-1650 | Stretching |

| C-O (Methoxy) | 1200-1300 | Stretching |

| C-Br | 500-700 | Stretching |

Note: The values in this table are approximate and based on typical ranges for these functional groups.

Mass Spectrometry for Molecular Confirmation (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the confirmation of the molecular weight and structure of this compound. The mass spectrum would be characterized by a distinct isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

The expected molecular ion region in the mass spectrum would show three main peaks corresponding to the different combinations of the bromine isotopes:

[M]⁺: Containing two ⁷⁹Br isotopes.

[M+2]⁺: Containing one ⁷⁹Br and one ⁸¹Br isotope.

[M+4]⁺: Containing two ⁸¹Br isotopes.

The relative intensities of these peaks are expected to be in a ratio of approximately 1:2:1. While a specific mass spectrum for this compound is not publicly available, data for a related isomer, Benzene, 1,5-dibromo-2-methoxy-4-methyl-, is available from the NIST WebBook and can provide insight into potential fragmentation pathways. nist.gov Fragmentation would likely involve the loss of a methyl group (-CH₃), a methoxy group (-OCH₃), or a bromine atom (-Br).

Table 2: Predicted m/z Values for the Molecular Ion of this compound

| Ion | Isotopic Composition | Calculated m/z |

| [C₈H₈⁷⁹Br₂O]⁺ | Two ⁷⁹Br isotopes | 277.9 |

| [C₈H₈⁷⁹Br⁸¹BrO]⁺ | One ⁷⁹Br and one ⁸¹Br isotope | 279.9 |

| [C₈H₈⁸¹Br₂O]⁺ | Two ⁸¹Br isotopes | 281.9 |

Note: The m/z values are calculated based on the most common isotopes of the elements.

Chromatographic Purity Assessment (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are standard methods for assessing the purity of this compound. These techniques separate the target compound from any impurities, starting materials, or by-products from its synthesis. Chemical suppliers, such as BLDpharm, indicate the availability of HPLC and UPLC data for this compound, signifying its use in quality control. bldpharm.com

A typical HPLC or UPLC method would utilize a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the compound and any impurities between the stationary phase and the mobile phase. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high purity level, often exceeding 95% or 98%, is typically required for research and development applications.

Table 3: Illustrative HPLC Purity Assessment Parameters for this compound

| Parameter | Typical Value/Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min (HPLC), 0.4 mL/min (UPLC) |

| Detection | UV at 254 nm |

| Purity Specification | >98% |

Note: This table represents typical conditions and is for illustrative purposes only.

Advanced Structural Elucidation

Single-Crystal X-ray Diffraction Studies

Molecular Conformation and Geometry

This subsection would detail the spatial arrangement of the atoms within a single molecule of 1,3-Dibromo-4-methoxy-2-methylbenzene. Key parameters to be determined would include the planarity of the benzene (B151609) ring and the orientation of the methoxy (B1213986) and methyl substituents relative to the ring. The steric hindrance between the adjacent bromo, methoxy, and methyl groups would likely lead to some out-of-plane distortion.

Crystal Packing and Unit Cell Parameters

Analysis of the crystal packing would reveal how individual molecules of this compound are arranged in the crystal lattice. This section would present the unit cell parameters (a, b, c, α, β, γ) and the space group, which define the fundamental repeating unit of the crystal.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₈H₈Br₂O |

| Formula weight | 279.96 |

| Crystal system | Data not available |

| Space group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Torsion Angles and Dihedral Angles

Torsion and dihedral angles are crucial for a detailed description of the molecule's three-dimensional shape. This subsection would focus on the rotational conformation around specific bonds, such as the C-O bond of the methoxy group and the C-C bonds connecting the substituents to the benzene ring. These angles provide insight into the steric and electronic effects governing the molecular geometry.

Table 2: Key Torsion and Dihedral Angles (Hypothetical)

| Angle | Atoms Involved | Value (°) |

|---|---|---|

| Torsion Angle 1 | C(3)-C(4)-O-C(methoxy) | Data not available |

| Torsion Angle 2 | C(1)-C(2)-C(methyl)-H | Data not available |

Analysis of Intermolecular Interactions in the Solid State

The stability of the crystal lattice is determined by a network of intermolecular forces. Understanding these interactions is key to predicting the material's physical properties.

Hydrogen Bonding Networks (C-H...O)

In the absence of classical hydrogen bond donors, weak C-H...O hydrogen bonds are often observed in the solid state of methoxy-substituted aromatic compounds. This section would analyze the potential for such interactions, where hydrogen atoms from the methyl group or the aromatic ring could interact with the oxygen atom of the methoxy group on an adjacent molecule. The distances and angles of these contacts would be tabulated to assess their strength and significance in the crystal packing.

Halogen-Halogen Interactions (Br...Br)

Halogen bonds, particularly Br...Br interactions, are another significant non-covalent force that could influence the crystal structure of this compound. This subsection would examine the short contacts between bromine atoms on neighboring molecules. The geometry and distance of these interactions (Type I or Type II) would be analyzed to determine their role in stabilizing the crystal lattice.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost.

Geometry Optimization and Energy Minimization

A fundamental step in the computational analysis of a molecule is the determination of its most stable three-dimensional structure. This is achieved through geometry optimization, a process that systematically alters the atomic coordinates to find the arrangement with the lowest potential energy. For 1,3-Dibromo-4-methoxy-2-methylbenzene, this would involve calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. This optimized geometry corresponds to the most probable structure of an isolated molecule in the gas phase. The resulting data would include precise bond lengths, bond angles, and dihedral angles, offering insights into the steric and electronic interactions between the substituents on the benzene (B151609) ring.

Electronic Structure Analysis

Once the optimized geometry is obtained, DFT calculations can be used to explore the electronic properties of this compound. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. The distribution and character of these frontier orbitals would reveal which parts of the molecule are most likely to participate in chemical reactions.

Vibrational Frequency Analysis

Theoretical vibrational frequency analysis, performed using DFT, predicts the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational modes and their corresponding frequencies can be determined. Each mode represents a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds. For this compound, this analysis would help in the interpretation of experimental spectroscopic data and provide a unique "fingerprint" for the molecule. The calculated frequencies are often scaled to better match experimental values, accounting for anharmonicity and other systematic errors in the theoretical model.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is a three-dimensional visualization of the electrostatic potential on the electron density surface of the molecule.

Analysis of Electrophilic and Nucleophilic Sites

The MEP map uses a color scale to represent the electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atom of the methoxy (B1213986) group and the bromine atoms due to the presence of lone pairs of electrons. Positive potential might be expected on the hydrogen atoms. This analysis provides a visual and intuitive guide to the molecule's reactive sites.

Hydrogen Bonding Propensities

The MEP map is also instrumental in predicting a molecule's ability to act as a hydrogen bond donor or acceptor. The electron-rich regions (negative potential) on the oxygen and bromine atoms of this compound would indicate their potential to act as hydrogen bond acceptors. While the methyl and aromatic hydrogens are generally weak hydrogen bond donors, their electrostatic potential can provide insights into potential weak intermolecular interactions that could influence the crystal packing and physical properties of the compound.

While specific data tables and detailed research findings for this compound are not currently available, the application of these established computational methods would provide a thorough understanding of its chemical and physical properties. Future research in this area would be valuable for a complete characterization of this substituted benzene derivative.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to predict and explain chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO-LUMO Energy Gaps and Chemical Reactivity Indices

The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and stability of a molecule. A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive and can be more easily polarized.

Chemical reactivity indices, such as electronegativity, chemical hardness, and global softness, are often derived from the HOMO and LUMO energies. These indices provide quantitative measures of a molecule's reactivity.

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Global Softness (S): The reciprocal of chemical hardness, indicating how easily a molecule can undergo electronic perturbation.

Without specific computational studies on this compound, the values for its HOMO-LUMO gap and associated chemical reactivity indices remain undetermined.

Fukui Function Analysis

The Fukui function is a local reactivity descriptor that indicates the most likely sites for electrophilic, nucleophilic, or radical attack within a molecule. It quantifies the change in electron density at a specific atomic site when the total number of electrons in the system changes. This analysis is invaluable for predicting the regioselectivity of chemical reactions.

f+(r): Indicates the propensity of a site for nucleophilic attack (attack by an electron donor).

f-(r): Indicates the propensity of a site for electrophilic attack (attack by an electron acceptor).

f0(r): Indicates the propensity of a site for radical attack.

A Fukui function analysis for this compound would pinpoint which of the carbon or other atoms on the benzene ring are most susceptible to reaction, but such an analysis is not available in the current body of scientific literature.

Conformational Analysis through Theoretical Methods

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Theoretical methods, such as Density Functional Theory (DFT), are powerful tools for investigating the potential energy surface of a molecule to identify stable conformers and the energy barriers between them.

Rotational Barriers and Stereodynamics

The substituents on the benzene ring of this compound, specifically the methoxy and methyl groups, can rotate. Theoretical calculations can determine the energy barriers associated with these rotations. Understanding these rotational barriers is crucial for comprehending the molecule's flexibility and the population of different conformers at various temperatures. This study of molecular motion and its stereochemical consequences is known as stereodynamics.

For this compound, the rotational barriers of the methoxy and methyl groups have not been computationally determined. Such data would provide insight into the molecule's dynamic behavior and preferred three-dimensional structure.

Non-bonding Interactions in Substituted Systems

A detailed computational analysis would be required to elucidate the specific non-bonding interactions within this compound and their impact on its conformational preferences. This information is currently unavailable.

Reactivity and Synthetic Transformations of 1,3 Dibromo 4 Methoxy 2 Methylbenzene

Cross-Coupling Reactions

The presence of two bromine atoms on the aromatic ring of 1,3-Dibromo-4-methoxy-2-methylbenzene makes it an ideal candidate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki, Stille, Heck, and Negishi Coupling Reactions

While specific literature detailing the participation of this compound in Suzuki, Stille, Heck, and Negishi reactions is not extensively available, the reactivity of related aryl bromides provides a strong indication of its potential.

The Suzuki coupling , which pairs an organoboron compound with an organic halide, is a powerful tool for forming carbon-carbon bonds. It is anticipated that this compound would readily react with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base to yield mono- or di-substituted products. The differential reactivity of the two bromine atoms, influenced by the electronic and steric effects of the adjacent methyl and methoxy (B1213986) groups, could potentially allow for selective mono-arylation under carefully controlled conditions.

Similarly, the Stille coupling utilizes organostannanes as coupling partners. This reaction is known for its tolerance of a wide range of functional groups, suggesting that this compound could be effectively coupled with various organotin reagents to introduce alkyl, alkenyl, aryl, or alkynyl groups at the brominated positions.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction is catalyzed by palladium complexes and typically requires a base. wikipedia.org It is plausible that this compound could undergo Heck coupling with a variety of alkenes to produce substituted styrenes or other vinylated aromatic compounds. The general mechanism for the Heck reaction involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. wikipedia.org

The Negishi coupling , which employs organozinc reagents, offers another avenue for the functionalization of this compound. This reaction is known for its high reactivity and stereospecificity.

A summary of typical conditions for these cross-coupling reactions with aryl bromides is presented in Table 1.

| Reaction | Coupling Partner | Catalyst (Typical) | Ligand (Typical) | Base (Typical) | Solvent (Typical) |

| Suzuki | Aryl/Vinyl Boronic Acid | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos | K₂CO₃, Cs₂CO₃ | Toluene (B28343), Dioxane, DMF |

| Stille | Organostannane | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃, AsPh₃ | - | Toluene, THF, DMF |

| Heck | Alkene | Pd(OAc)₂, PdCl₂ | PPh₃, BINAP | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) |

| Negishi | Organozinc Reagent | Pd(PPh₃)₄, Pd(dppf)Cl₂ | PPh₃, dppf | - | THF, DMF |

Table 1. General Conditions for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides.

Arylation and Alkenylation Reactions

Arylation and alkenylation are specific outcomes of the cross-coupling reactions mentioned above. The introduction of aryl groups (arylation) via Suzuki or Negishi coupling, and alkenyl groups (alkenylation) via Heck or Stille coupling, are powerful methods for elaborating the core structure of this compound. These transformations are crucial for the synthesis of biaryls and stilbenes, which are important motifs in medicinal chemistry and materials science.

Nucleophilic Aromatic Substitution Reactions

The bromine atoms on this compound can also be displaced by nucleophiles through nucleophilic aromatic substitution (SNA r) reactions. However, for SNA r to occur, the aromatic ring typically needs to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the methoxy and methyl groups are electron-donating, which disfavors classical SNA r reactions.

Nevertheless, related compounds such as 3,5-dibromo-4-methoxytoluene have been shown to undergo methoxylation, a type of nucleophilic substitution, with sodium methoxide (B1231860) in the presence of a copper catalyst. lookchem.com This suggests that under certain conditions, particularly with the aid of a transition metal catalyst, the bromine atoms of this compound could be substituted by various nucleophiles, including amines, alkoxides, and thiolates.

Derivatization Strategies for Advanced Molecular Scaffolds

The functional group handles on this compound make it a valuable starting material for the synthesis of more complex and valuable molecules, such as polycyclic aromatic compounds and heterocyclic derivatives.

Formation of Polycyclic Aromatic Compounds

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds consisting of multiple fused aromatic rings. wikipedia.org They are of significant interest due to their unique electronic and photophysical properties. Intramolecular cross-coupling reactions of appropriately derivatized this compound could provide a route to various PAHs. For instance, if the methyl group were functionalized to contain a suitable coupling partner, an intramolecular Heck or Suzuki reaction could lead to the formation of a new fused ring system.

Synthesis of Heterocyclic Derivatives

Heterocyclic compounds are integral to medicinal chemistry and drug discovery. This compound can serve as a scaffold for the construction of various heterocyclic systems. For example, palladium-catalyzed amination reactions (Buchwald-Hartwig amination) with primary or secondary amines could be used to introduce nitrogen-containing substituents. Subsequent intramolecular reactions could then be employed to form nitrogen-containing heterocycles. While direct examples involving this compound are scarce, the synthesis of quinoline (B57606) derivatives from the related 4-methoxyaniline highlights the potential for such transformations. atlantis-press.com The synthesis of various heterocyclic compounds often relies on the strategic functionalization of aromatic precursors. osi.lv

Reactions of the Methoxy Group and Methyl Group

The methoxy and methyl groups on the benzene (B151609) ring of this compound are primary sites for functionalization. The methoxy group can undergo cleavage to yield a phenol, a valuable synthetic intermediate, while the benzylic protons of the methyl group are susceptible to radical substitution and oxidation, opening pathways to a variety of derivatives.

The cleavage of the methyl ether in this compound to the corresponding phenol, 2,6-dibromo-3-methylphenol, is a synthetically important transformation. This reaction typically requires strong Lewis acids or protic acids to break the stable aryl-O-CH₃ bond. masterorganicchemistry.com

One of the most effective and widely used reagents for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). libretexts.orgcommonorganicchemistry.com The reaction proceeds through the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. orgsyn.org This is followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the formation of methyl bromide and an aryloxy-dibromoborane intermediate. Subsequent hydrolysis of this intermediate yields the desired phenol. libretexts.org The general mechanism is illustrated below:

Ar-O-CH₃ + BBr₃ → [Ar-O(BBr₃)-CH₃] [Ar-O(BBr₃)-CH₃] + Br⁻ → Ar-O-BBr₂ + CH₃Br Ar-O-BBr₂ + 3H₂O → Ar-OH + B(OH)₃ + 2HBr

Due to the presence of two bromine atoms on the aromatic ring in this compound, the electron density of the ring is reduced. However, the methoxy group is still sufficiently Lewis basic to react with BBr₃. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (CH₂Cl₂), at low temperatures to control the reactivity of BBr₃. ajrconline.org

| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

| BBr₃ | CH₂Cl₂ | -78 to 0 | 2 - 12 | 2,6-dibromo-3-methylphenol | High |

| HBr (48%) | Acetic Acid | 120 - 140 | 4 - 8 | 2,6-dibromo-3-methylphenol | Moderate to High |

| AlCl₃ | Dichloromethane | Reflux | 6 - 24 | 2,6-dibromo-3-methylphenol | Moderate |

This table presents typical conditions for demethylation reactions based on general literature for aryl methyl ethers. Specific yields for this compound may vary.

Strong protic acids, such as hydrobromic acid (HBr), can also be used for ether cleavage, although they often require harsher conditions, such as high temperatures. masterorganicchemistry.com The mechanism involves protonation of the ether oxygen, followed by an Sₙ2 attack by the bromide ion on the methyl group.

The methyl group of this compound is a benzylic position, and the C-H bonds of this group are weaker than typical alkyl C-H bonds. This is due to the resonance stabilization of the resulting benzylic radical, cation, or anion. chemistry.coach This enhanced reactivity allows for selective functionalization of the methyl group through radical halogenation or oxidation.

Benzylic Bromination

A common method for the selective bromination of a benzylic methyl group is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or light. chemistry.coach This reaction introduces a bromine atom onto the methyl group, forming 1,3-dibromo-2-(bromomethyl)-4-methoxybenzene. This product is a versatile intermediate for further nucleophilic substitution reactions.

The reaction proceeds via a free-radical chain mechanism. The initiator generates a bromine radical from NBS, which then abstracts a hydrogen atom from the benzylic methyl group to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (present in low concentration from the reaction of NBS with trace HBr) to form the product and a new bromine radical, which continues the chain reaction.

Oxidation of the Methyl Group

The benzylic methyl group can be oxidized to various functional groups, including an aldehyde, a carboxylic acid, or an alcohol, depending on the oxidizing agent and reaction conditions.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the methyl group completely to a carboxylic acid, yielding 2,6-dibromo-3-methoxybenzoic acid. For this reaction to occur, the benzylic position must have at least one hydrogen atom.

Milder and more selective oxidation to the aldehyde, 2,6-dibromo-3-methoxybenzaldehyde, can be achieved using specific reagents. One such method is the Etard reaction, which uses chromyl chloride (CrO₂Cl₂). Alternatively, oxidation with manganese dioxide (MnO₂) is often effective for the conversion of benzylic alcohols (which can be formed from the benzylic bromide via nucleophilic substitution) to aldehydes.

| Reagent(s) | Solvent | Conditions | Product |

| N-Bromosuccinimide (NBS), AIBN | CCl₄ | Reflux | 1,3-Dibromo-2-(bromomethyl)-4-methoxybenzene |

| KMnO₄, NaOH, then H₃O⁺ | Water/Pyridine | Heat | 2,6-Dibromo-3-methoxybenzoic acid |

| CrO₂Cl₂, then H₂O | CCl₄ | 0 °C to RT | 2,6-Dibromo-3-methoxybenzaldehyde |

This table illustrates common synthetic transformations of the benzylic methyl group. The specific conditions and outcomes for this compound would require experimental validation.

Applications in Organic Synthesis and Materials Science

Role as a Building Block in Complex Chemical Syntheses

1,3-Dibromo-4-methoxy-2-methylbenzene serves as a foundational scaffold in multi-step synthetic sequences. The two bromine atoms, situated at positions 1 and 3, offer two distinct points for chemical modification, primarily through cross-coupling reactions or metallation.

The differential reactivity of the bromine atoms can, in principle, be exploited for sequential functionalization. The bromine at position 1 is flanked by a methyl and a methoxy (B1213986) group, while the bromine at position 3 is adjacent to a hydrogen and the methoxy-bearing carbon. This electronic and steric difference could allow for regioselective reactions under carefully controlled conditions.

Common transformations where this compound could serve as a key building block include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds. This is a powerful method for constructing biaryl frameworks.

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: Palladium-catalyzed formation of carbon-nitrogen bonds with various amines.

Grignard and Organolithium Reagents: Formation of a Grignard reagent or an organolithium species by reaction with magnesium or an organolithium base, respectively. This transforms the electrophilic aryl bromide into a nucleophilic species, ready to react with a wide range of electrophiles.

A structurally similar compound, 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene, has been documented as a precursor in the synthesis of Drimiopsin A, a natural product. nih.gov This highlights the potential of such substituted brominated aromatics to serve as key intermediates in the total synthesis of biologically active molecules.

Interactive Data Table: Potential Cross-Coupling Reactions

| Reaction Name | Reagent | Catalyst | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | Substituted biphenyl |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Alkynyl-substituted benzene (B151609) |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, ligand | N-Aryl amine |

| Stille | Organostannane | Pd(PPh₃)₄ | Substituted biphenyl |

Intermediate for Pharmaceutical Precursors

The core structure of this compound can be found within more complex molecules that are of interest in medicinal chemistry. By sequentially replacing the bromine atoms with other functional groups, chemists can build up molecular complexity to access novel pharmaceutical scaffolds. For instance, the synthesis of 4-methoxy-1,3-benzenediolylhydrazones, which have shown anti-platelet aggregation activity, involves multi-step synthesis starting from substituted phenols. nih.gov While not a direct use of the title compound, it illustrates how similarly substituted aromatic rings form the basis of medicinally relevant compounds. The introduction of nitrogen-containing heterocycles or other pharmacophores via the bromine atoms is a key strategy in drug discovery.

Intermediate for Agrochemical Precursors

In a similar vein to pharmaceuticals, the development of new agrochemicals, such as herbicides, fungicides, and insecticides, often relies on the synthesis of novel, highly substituted aromatic compounds. The dibromo functionality allows for the introduction of two different substituents that can be tailored to interact with specific biological targets in pests or plants. The methoxy and methyl groups on the ring influence the lipophilicity and metabolic stability of the final molecule, which are critical parameters for the efficacy and environmental profile of an agrochemical.

Potential in Polymer and Advanced Material Development (Indirect)

Dibrominated aromatic compounds are fundamental monomers for the synthesis of conjugated polymers via step-growth polymerization reactions, such as Yamamoto or Suzuki polycondensation. These polymers can exhibit interesting photophysical and electronic properties, making them suitable for applications in:

Organic light-emitting diodes (OLEDs)

Organic photovoltaics (OPVs)

Sensors

While there are no specific reports detailing the use of this compound in polymer synthesis, its structure is analogous to monomers used for creating poly(phenylene vinylene) (PPV) or poly(phenylene ethynylene) (PPE) derivatives. The methoxy and methyl substituents would enhance the solubility of the resulting polymer, a crucial factor for processability and device fabrication.

Interactive Data Table: Potential Polymerization Applications

| Polymerization Type | Co-monomer / Reaction | Resulting Polymer Class | Potential Application |

| Suzuki Polycondensation | Aromatic diboronic acid | Poly(phenylene) | OLEDs, OPVs |

| Yamamoto Polycondensation | Self-condensation | Poly(phenylene) | OLEDs, OPVs |

| Sonogashira Polycondensation | Diethynyl arene | Poly(phenylene ethynylene) | Sensors, Conductive materials |

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

A primary challenge in contemporary organic synthesis is the development of processes that are not only efficient but also environmentally sustainable. Future research concerning 1,3-Dibromo-4-methoxy-2-methylbenzene will likely prioritize the establishment of novel and green synthetic pathways. This includes exploring alternatives to traditional bromination methods, which often rely on harsh reagents and produce significant waste.

Key areas of investigation will likely include:

Photocatalysis: The use of visible-light photoredox catalysis for the introduction of bromo groups or for the functionalization of the benzene (B151609) ring presents a promising avenue. nih.govresearchgate.net These methods often proceed under mild conditions and can offer unique selectivities.

Flow Chemistry: Continuous flow chemistry offers enhanced control over reaction parameters, improved safety, and potential for easier scale-up compared to batch processes. beilstein-journals.orgnih.govacs.orgrsc.orgnih.gov Developing a flow-based synthesis for this compound could lead to more efficient and reproducible production. rsc.org

Biomass-Derived Feedstocks: A long-term goal in sustainable chemistry is the use of renewable starting materials. Research into synthesizing substituted aromatic compounds from biomass-derived furfural (B47365) derivatives is an emerging field. ucl.ac.uk Future innovations may allow for the creation of polysubstituted benzenes like the target compound from non-petroleum sources.

Green Halogenation: The development of heterogeneous catalysts, such as metal-organic frameworks (MOFs), for halogenation reactions using safer bromine sources like potassium bromide is a key area of interest. researchgate.net Such approaches can simplify purification and reduce the environmental impact of the synthesis.

A comparison of potential future sustainable methods with conventional approaches is summarized in the table below.

| Feature | Conventional Synthesis | Future Sustainable Synthesis |

| Reagents | Often uses elemental bromine, strong acids | Photocatalysts, enzymes, milder halogenating agents (e.g., KBr with an oxidant) researchgate.net |

| Solvents | Often chlorinated hydrocarbons | Water, supercritical CO2, bio-based solvents, or solvent-free conditions ucl.ac.uk |

| Energy Input | Often requires high temperatures for extended periods | Lower temperatures, use of light energy (photocatalysis) nih.govacs.org |

| Waste | Generation of stoichiometric byproducts | Catalytic processes with high atom economy, recyclable catalysts nih.gov |

| Process | Typically batch processing | Continuous flow processes for better control and safety beilstein-journals.orgnih.gov |

Exploration of Stereoselective Syntheses

The synthesis of molecules with specific three-dimensional arrangements is a cornerstone of modern chemistry, particularly in the fields of medicine and materials science. While this compound itself is achiral, its use as a precursor in the synthesis of more complex, chiral molecules containing tetrasubstituted carbon centers presents a significant challenge.

Future research in this area will likely focus on:

Asymmetric Cross-Coupling Reactions: Developing catalytic systems that can stereoselectively couple this compound with prochiral nucleophiles to create chiral biaryl compounds or other axially chiral molecules.

Directed Metalation Reactions: The use of chiral directing groups to achieve enantioselective functionalization at one of the bromine-bearing carbons.

Cascade Reactions: Designing multi-step, one-pot reactions that start from this compound and build up stereocenters in a controlled manner. For instance, a Ni-catalyzed cascade reaction has been reported for the stereoselective synthesis of all-carbon tetra-substituted alkenes, highlighting the potential for such complex transformations. rsc.org

The successful development of stereoselective syntheses involving this compound would significantly broaden its utility as a building block for complex target molecules.

Advanced Mechanistic Elucidation of Complex Transformations

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new ones. The sterically hindered and electronically complex nature of this compound makes it an interesting substrate for mechanistic studies, particularly in metal-catalyzed cross-coupling reactions.

Future research directions include:

Kinetic Studies: Performing detailed kinetic analysis of reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings to understand the influence of the methoxy (B1213986) and methyl substituents on the rates of oxidative addition, transmetalation, and reductive elimination. rsc.org

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, identify transition states, and rationalize observed selectivities. nih.govresearchgate.netresearchgate.netnih.gov This can provide insights that are difficult to obtain through experimental means alone.